molecular formula C5H5F3O2 B1516052 (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID

(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID

Cat. No.: B1516052
M. Wt: 154.09 g/mol
InChI Key: GSNLYQDUCHEFFQ-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID: is an organic compound with the molecular formula C5H5F3O2. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID can be achieved through several methods. One common approach involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates, catalyzed by Rh2(S-PTAD)4, followed by desilylation of the resulting silyl cyclopropane carboxylates . Another method includes the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID can be compared with other similar compounds, such as:

  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
  • 4-(Trifluoromethyl)cyclohexanecarboxylic acid

These compounds share structural similarities but differ in the size and configuration of the cycloalkane ring.

Properties

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

(1R,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3+/m1/s1

InChI Key

GSNLYQDUCHEFFQ-GBXIJSLDSA-N

Isomeric SMILES

C1[C@H]([C@H]1C(F)(F)F)C(=O)O

Canonical SMILES

C1C(C1C(F)(F)F)C(=O)O

Pictograms

Corrosive; Irritant

Origin of Product

United States

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